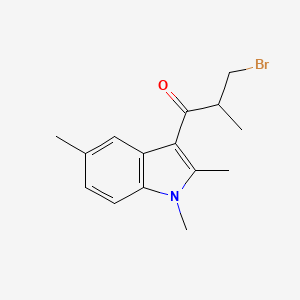![molecular formula C13H13ClN2O3 B3082754 methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate CAS No. 1134334-64-7](/img/structure/B3082754.png)
methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate
Übersicht
Beschreibung
“Methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate” is a complex organic compound. It contains an indole core, which is a common structure in many natural products and pharmaceuticals. The indole core consists of a benzene ring fused to a pyrrole ring . This compound also has a chloroacetyl amino group and a carboxylate ester group, which could potentially participate in various chemical reactions.
Molecular Structure Analysis
The molecular formula of this compound is C13H13ClN2O3 . It has a molecular weight of 280.71 . The structure includes an indole ring, a chloroacetyl group, and a methyl ester group .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Conformational Studies
Methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate and its derivatives have been utilized in the synthesis of novel conformationally constrained tryptophan analogues. These derivatives are designed with a ring that bridges the α-carbon and the 4-position of the indole ring. This structural modification limits the conformational flexibility of the side chain while keeping both amine and carboxylic acid groups available for further derivatization. Such compounds are valuable in peptide and peptoid conformation elucidation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
2. Functionalization for Heterocyclic Derivatives
The compound has been functionalized for the synthesis of heterocyclic derivatives. For instance, its reaction with selenium dioxide and other reagents leads to the formation of various compounds like 1,2,3-selenadiazole and 2,3-dihydro-1,3,4-thiadiazole derivatives. Such reactions demonstrate the versatility of this compound in organic synthesis, particularly in the creation of diverse heterocyclic structures (Velikorodov, Ionova, Shustova, & Stepkina, 2016).
3. Synthesis of Pyrimidoindole Derivatives
This compound is also used in the synthesis of pyrimidoindole derivatives. By reacting with aryl isocyanates and similar agents, it forms various derivatives with potential applications in pharmaceuticals and materials science (Shestakov, Shikhaliev, Sidorenko, Kartsev, & Simakov, 2009).
4. Studies on Acetylation and Structural Properties
Research involving the acetylation of related indole derivatives has provided insights into their structural and conformational properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry (Dzygiel et al., 2004).
5. Synthesis of Diazepinoindole Derivatives
Methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate is used in the synthesis of diazepinoindole derivatives. Such compounds have potential applications in medicinal chemistry and as intermediates in organic synthesis (Ryabova et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7-3-4-9-8(5-7)11(16-10(17)6-14)12(15-9)13(18)19-2/h3-5,15H,6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABNUAPLFQXLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)CCl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




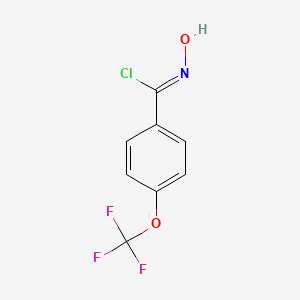
![Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B3082684.png)


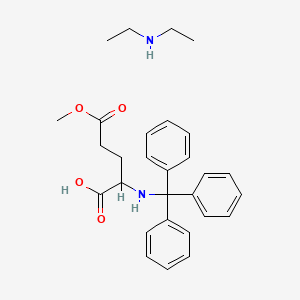
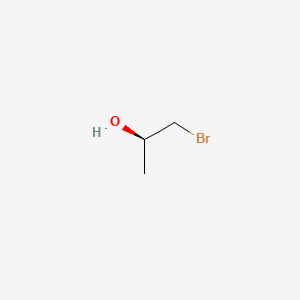
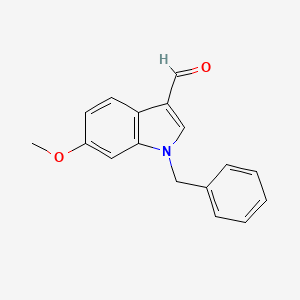

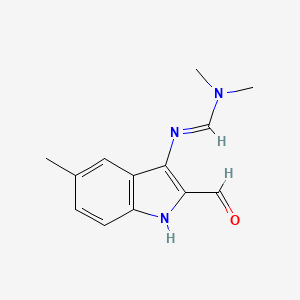


![ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B3082743.png)
